methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate
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Overview
Description
Methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate is a versatile small molecule scaffold used in various research and industrial applications. It is a heterocyclic compound containing a pyrazole ring, which is known for its diverse biological activities and synthetic utility . The molecular formula of this compound is C12H11ClN2O2, and it has a molecular weight of 250.68 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate typically involves the reaction of 4-chloropyrazole with methyl 4-formylbenzoate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate: Similar structure but with a bromo group instead of a chloro group.
Methyl 4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzoate: Similar structure but with a methyl group instead of a chloro group.
Uniqueness
Methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of diverse derivatives .
Properties
IUPAC Name |
methyl 4-[(4-chloropyrazol-1-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-17-12(16)10-4-2-9(3-5-10)7-15-8-11(13)6-14-15/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGAWEZPVHSTLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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